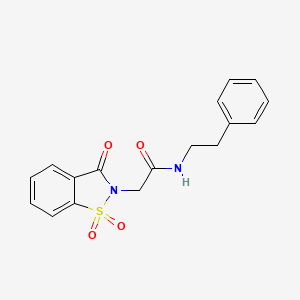

N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Description

N-(2-Phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide (CAS: 663169-01-5) is a benzothiazole-derived acetamide characterized by a 1,1,3-trioxo-2,3-dihydrobenzothiazole core linked to a 2-phenylethyl group via an acetamide bridge. This compound belongs to a class of molecules studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities . Its structural uniqueness lies in the electron-withdrawing sulfone groups on the benzothiazole ring, which influence electronic distribution and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name |

N-(2-phenylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-16(18-11-10-13-6-2-1-3-7-13)12-19-17(21)14-8-4-5-9-15(14)24(19,22)23/h1-9H,10-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTGQGBGTXTREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with an appropriate acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It could bind to specific receptors, modulating cellular signaling processes.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydrobenzothiazol-2-yl)acetamide (C₁₅H₁₂N₂O₅S)

- Substituent : 4-Hydroxyphenyl group.

- Key Features: The phenolic hydroxyl group enables hydrogen bonding (N–H···O and O–H···O) and π-stacking interactions (center-to-center distances: 3.929–3.943 Å), enhancing crystal packing stability .

- Pharmacokinetics: Demonstrates a shorter elimination half-life and higher clearance than acetaminophen, suggesting reduced risk of hepatotoxicity .

N-(Adamantan-1-yl)-2-(1,1,3-trioxo-2,3-dihydrobenzothiazol-2-yl)acetamide

- Substituent : Bulky adamantane group.

N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-[(Substituted)Thio/Piperazine]acetamides

- Substituent : Methylenedioxybenzothiazole with thio/piperazine side chains.

- Activity : Compound 3c (IC₅₀ = 0.030 µM) shows acetylcholinesterase (AChE) inhibition comparable to donepezil, a reference Alzheimer’s drug .

Pharmacological and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing Groups: The 1,1,3-trioxo group enhances metabolic stability but may reduce solubility compared to non-sulfonated analogues .

- Substituent Bulk : Bulky groups (e.g., adamantane) improve target specificity but may hinder bioavailability .

- Hydrogen Bonding: Phenolic or amide hydrogens facilitate crystal lattice stability, influencing formulation and storage .

Biological Activity

N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 488.61 g/mol |

| Molecular Formula | C28H28N2O4S |

| LogP | 4.3398 |

| Polar Surface Area | 69.439 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

Recent studies suggest that derivatives of benzothiazole, including this compound, may exert their biological effects through multiple mechanisms:

- Inhibition of Oncogenic Pathways : The compound has been noted for its ability to inhibit receptor tyrosine kinases (RTKs), particularly the Met receptor pathway. This inhibition can disrupt cancer cell signaling and proliferation .

- Cell Cycle Regulation : Research indicates that this compound can affect cell cycle progression by altering phosphorylation levels in critical pathways such as PI3K-Akt. This leads to mitotic failure in cancer cells .

- Induction of Apoptosis : The compound may also promote programmed cell death in malignant cells by activating apoptotic pathways.

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines with distinct genetic backgrounds. Results showed significant inhibition of tumor growth and survival rates in cell lines harboring Met mutations .

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumorigenesis and improved survival rates compared to control groups. The absence of major side effects suggests a favorable safety profile .

Comparative Analysis

To further understand the biological activity of this compound compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Mechanism of Action | Efficacy in Cancer Models |

|---|---|---|

| N-(2-phenylethyl)-2-(1,1,3-trioxo...) | Inhibition of RTKs; Apoptosis induction | Significant tumor growth inhibition |

| 2-phenylimidazo[2,1-b]benzothiazole derivatives | RTK inhibition; Cell cycle arrest | Effective across multiple cancer types |

| Other benzothiazole derivatives | Varies; often RTK-related | Variable efficacy |

Q & A

Q. What are the standard synthetic routes for preparing N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via amide coupling reactions. A common approach involves refluxing an activated acyl derivative (e.g., 1-adamantylacetyl imidazole) with a benzothiazol-2-amine derivative in solvents like chloroform or dichloromethane. For example, in structurally similar compounds, yields of ~22% were achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent under reflux for 3–6 hours . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to chloroform.

- Catalyst use : Triethylamine is often added to neutralize HCl byproducts, improving reaction efficiency .

- Temperature control : Prolonged heating (e.g., 6 hours at 100°C) ensures complete conversion but may require recrystallization from ethanol or methanol for purification .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign signals for the phenylethyl group (δ ~7.2–7.4 ppm for aromatic protons) and the benzothiazole-trioxo moiety (δ ~2.6–3.8 ppm for methylene/methine groups) .

- IR spectroscopy : Confirm amide C=O stretches (~1668 cm⁻¹) and sulfonamide S=O vibrations (~1267 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯N and C–H⋯O interactions) to validate planar conformations of the benzothiazole core .

- Elemental analysis : Verify purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its stability and intermolecular interactions?

Methodological Answer: X-ray diffraction reveals that the benzothiazole-trioxo group adopts a planar conformation stabilized by conjugation, while the phenylethyl substituent occupies a gauche position relative to the acetamide backbone. Key interactions include:

- Classical hydrogen bonds : N–H⋯N linkages form dimers (R²₂(8) motifs), contributing to thermal stability .

- Non-classical interactions : C–H⋯O and S⋯S contacts (3.62–3.94 Å) create ribbons or sheets, influencing solubility and melting points .

- π-stacking : Alternating benzothiazole and phenyl rings exhibit centroid distances of ~3.93 Å, affecting solid-state packing and potential co-crystallization strategies .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer: SAR studies focus on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring increases antioxidant activity, as seen in analogues with IC₅₀ values of 10–50 µM in DPPH assays .

- Backbone flexibility : Replacing the phenylethyl group with bulkier substituents (e.g., adamantyl) enhances membrane permeability but may reduce aqueous solubility .

- Hydrogen-bond donors : Adding hydroxyl groups (e.g., para-OH on phenyl) improves interactions with biological targets (e.g., enzymes) via O–H⋯O/N hydrogen bonds .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer: Discrepancies often arise from:

- Reagent purity : Impure EDC or amines can reduce coupling efficiency; use freshly distilled reagents .

- Crystallization conditions : Slow evaporation from ethanol (vs. methanol) may yield larger crystals but lower overall yields .

- Bioassay variability : Standardize antioxidant assays (e.g., DPPH radical scavenging) with controls like ascorbic acid to normalize results .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer: Advanced techniques include:

- Molecular docking : Simulate binding to active sites (e.g., COX-2 or NADPH oxidase) using software like AutoDock Vina, prioritizing residues with S=O or amide groups for hydrogen bonding .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes (ΔH) for target-ligand interactions .

- Fluorescence quenching : Monitor tryptophan residue changes in proteins upon compound binding to infer conformational shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.